1-[2-(2-fluorophenoxy)acetyl]-N-(2-methylphenyl)azetidine-3-carboxamide
Description
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Properties
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]-N-(2-methylphenyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-13-6-2-4-8-16(13)21-19(24)14-10-22(11-14)18(23)12-25-17-9-5-3-7-15(17)20/h2-9,14H,10-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXJQCUARCGDJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-(2-fluorophenoxy)acetyl]-N-(2-methylphenyl)azetidine-3-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound contains an azetidine ring, which is a four-membered nitrogen-containing heterocycle, along with a fluorophenyl group and a carboxamide functional group. The presence of these functional groups suggests possible interactions with various biological targets, making it a candidate for therapeutic applications.
- Molecular Formula : C19H19FN2O3
- Molecular Weight : 348.37 g/mol
- CAS Number : 1351658-38-2
Research indicates that this compound may exert its biological effects by interacting with specific enzymes and receptors involved in various biochemical pathways. Notably, studies have focused on its anti-inflammatory and analgesic properties, suggesting that it may inhibit certain enzymes linked to inflammatory responses .
Biological Activity
The biological activity of this compound has been evaluated through various in vitro and in vivo studies:
- Anti-inflammatory Activity : The compound has demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators.
- Anticancer Potential : Preliminary studies suggest that derivatives of azetidine compounds, including this one, may exhibit antiproliferative effects against cancer cell lines. For instance, it has been shown to induce apoptosis in human solid tumor cell lines such as breast and prostate cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Interaction | Modulation of specific biochemical pathways |
Detailed Research Findings
- Inhibition of Tumor Growth : A study evaluating the effects of azetidine derivatives found that compounds similar to this compound exhibited significant antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines at nanomolar concentrations .
- Mechanistic Insights : Further investigations revealed that the compound interacts with the STAT3 signaling pathway, which is often constitutively active in various cancers. Inhibition of this pathway could lead to reduced tumor cell proliferation and increased apoptosis .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique molecular structure characterized by an azetidine ring, a fluorophenyl group, and a carboxamide functional group. The synthesis typically involves multiple steps to ensure high yields while maintaining the integrity of the compound. Common reagents used in its synthesis include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Biological Activities
Research indicates that 1-[2-(2-fluorophenoxy)acetyl]-N-(2-methylphenyl)azetidine-3-carboxamide exhibits significant biological activities, including:
- Anti-inflammatory Effects : Studies have shown that this compound may inhibit specific enzymes involved in inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases.
- Analgesic Properties : The compound's ability to interact with pain receptors positions it as a candidate for analgesic drug development.
- Antitumor Activity : Preliminary investigations suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.
Antimicrobial Evaluation
In vitro studies have demonstrated that structurally similar compounds exhibit significant antimicrobial properties against various pathogens. For instance, derivatives have shown minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus.
Cytotoxicity Assays
Research on related compounds has evaluated their cytotoxic effects on cancer cell lines such as HT29 (colon cancer) and Jurkat T cells. The presence of electron-donating groups was found critical for enhancing cytotoxicity, indicating that modifications in the structure could lead to improved therapeutic efficacy.
| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |
| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |
| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |
| Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |
Q & A
Basic: What are the key synthetic steps for synthesizing 1-[2-(2-fluorophenoxy)acetyl]-N-(2-methylphenyl)azetidine-3-carboxamide?
Methodological Answer:
The synthesis typically involves three critical steps:
Azetidine Ring Formation : Cyclization of a β-chloroamine precursor under basic conditions (e.g., K₂CO₃ in DMF) to generate the azetidine core .
Acetylation : Reaction of 2-(2-fluorophenoxy)acetic acid with the azetidine-3-carboxylic acid intermediate using coupling agents like HATU or DCC in anhydrous DCM .
Carboxamide Coupling : Amidation of the azetidine carboxyl group with 2-methylaniline via activation with EDCI/HOBt in THF, followed by purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Key Optimization : Reaction yields (60-75%) depend on solvent choice (polar aprotic solvents preferred) and temperature control (0–25°C for amidation) .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent integration (e.g., fluorophenoxy protons at δ 6.8–7.4 ppm, azetidine CH₂ at δ 3.1–3.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to confirm molecular ion ([M+H]⁺, calculated for C₂₁H₂₂FN₂O₃: 381.1618) .
- HPLC-PDA : Purity >95% using a C18 column (MeCN/H₂O + 0.1% TFA, gradient elution) .
Advanced: How can reaction conditions be optimized to enhance synthesis yield and selectivity?
Methodological Answer:
- Solvent Screening : Test DMF vs. THF for azetidine ring closure; DMF improves cyclization efficiency due to higher polarity .
- Catalyst Selection : Replace EDCI with HATU for carboxamide coupling to reduce racemization (yield increases by ~15%) .
- Reaction Monitoring : Use thin-layer chromatography (TLC, hexane:EtOAc 3:1) to track intermediate formation and minimize side products .
Data-Driven Approach : Design-of-experiment (DoE) models (e.g., factorial design) to assess temperature, solvent, and stoichiometry interactions .
Advanced: What in vitro models are suitable for evaluating its biological activity?
Methodological Answer:
- Anticancer Screening : Dose-response assays (0.1–100 µM) against HCT-116 (colon) or MCF-7 (breast) cancer cells using MTT viability assays. IC₅₀ values <10 µM suggest therapeutic potential .
- Enzyme Inhibition : Fluorescence-based assays for kinase targets (e.g., EGFR) to identify binding affinity (Kd via SPR or ITC) .
- Cellular Uptake : LC-MS quantification of intracellular compound levels after 24-hour exposure (normalized to protein content) .
Data Contradiction: How should researchers address discrepancies in reported solubility profiles?
Methodological Answer:
- Variable Analysis : Compare purity (HPLC vs. crude product), solvent grade (HPLC-grade DMSO vs. technical grade), and temperature (25°C vs. 37°C). For example, solubility in DMSO may drop from 50 mM to 20 mM if impurities are present .
- Standardized Protocols : Use USP-classified solvents and pre-equilibrate solutions at 25°C for 1 hour before measurement .
- Alternative Solubilization : Co-solvents (e.g., 10% Cremophor EL in saline) for in vivo studies to bypass aqueous limitations .
Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with:
- Fluorophenoxy replacements (e.g., chloro or methoxy) to assess halogen impact on target binding .
- Azetidine ring expansion to piperidine or pyrrolidine to evaluate ring size effects on conformational flexibility .
- Biological Testing : Parallel screening against related targets (e.g., PARP vs. HDAC) to identify selectivity drivers .
- Computational Modeling : Docking studies (AutoDock Vina) using crystallographic data of target proteins (e.g., PDB: 4XCP) to predict binding modes .
Basic: What are the stability considerations under laboratory storage conditions?
Methodological Answer:
- Thermal Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring; <5% degradation indicates room-temperature stability .
- Light Sensitivity : Store in amber vials under inert gas (N₂) to prevent photolytic cleavage of the fluorophenoxy group .
Advanced: How can researchers resolve conflicting cytotoxicity data across cell lines?
Methodological Answer:
- Mechanistic Profiling : Compare apoptosis markers (caspase-3 activation) vs. necrosis (LDH release) in sensitive vs. resistant lines .
- Metabolic Stability : Incubate with liver microsomes (human vs. murine) to identify species-specific detoxification pathways .
- Transcriptomic Analysis : RNA-seq of treated cells to identify upregulated resistance genes (e.g., ABC transporters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
